Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol represents a high-value chiral building block characterized by the presence of an ortho-difluoromethoxy (-OCHF
Unlike the trifluoromethoxy (-OCF
Chemical Identity & Molecular Architecture[3][4]
This molecule exists as a chiral secondary alcohol. For drug development purposes, resolving the enantiomers is often critical, as the spatial arrangement of the hydroxyl group dictates binding affinity in chiral protein pockets.
| Feature | Detail |
| IUPAC Name | 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 188.17 g/mol |
| CAS (Racemic) | 886859-40-1 |
| CAS (R-Enantiomer) | 1344951-26-3 |
| CAS (S-Enantiomer) | 1344940-20-0 |
| SMILES | CC(O)C1=CC=CC=C1OC(F)F |
Structural Insight: The Ortho Effect
The positioning of the bulky -OCHF
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence consensus predictions (ACD/Labs, EPISuite) essential for ADME modeling.
Table 1: Core Physicochemical Properties
| Property | Value | Context/Implication |
| Physical State | Colorless to pale yellow oil | Low melting point solid; handle as liquid.[3] |
| Boiling Point | 218°C (Predicted @ 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| LogP (Octanol/Water) | 2.34 ± 0.3 | Moderately lipophilic; ideal for CNS or passive membrane transport. |
| pKa (Alcohol) | ~14.5 | Neutral at physiological pH. |
| H-Bond Donors | 1 (OH) | Critical for receptor binding. |
| H-Bond Acceptors | 2 (O, O) | Fluorine atoms are weak acceptors but modulate electron density. |
| TPSA | 29.46 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |
| Rotatable Bonds | 3 | Low flexibility suggests lower entropic penalty upon binding. |
Biopharmaceutical Implications (ADME)
The substitution of a hydrogen atom with fluorine alters the electronic landscape of the molecule without significantly changing its steric bulk (Bioisosterism).
Graphviz Diagram: Structure-Property Relationships (SPR)
The following diagram illustrates how the structural components of the molecule translate into specific ADME advantages.
Caption: Structure-Property Relationship (SPR) map highlighting the functional contribution of the difluoromethoxy and alcohol moieties to the molecule's drug-like profile.
Synthetic Pathways & Process Chemistry[12]
The most robust route to 1-[2-(difluoromethoxy)phenyl]ethan-1-ol is the reduction of its ketone precursor, 1-[2-(difluoromethoxy)phenyl]ethanone (CAS 127842-55-1).
Experimental Protocol: Sodium Borohydride Reduction
Note: This protocol describes the synthesis of the racemic alcohol. For enantiopure synthesis, replace NaBH
Reagents:
-
Precursor: 1-[2-(difluoromethoxy)phenyl]ethanone (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH
) (0.6 - 1.0 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)
-
Quench: 1M HCl or Saturated NH
Cl
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the ketone precursor (10 mmol) in anhydrous MeOH (30 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Rationale: Cooling prevents runaway exotherms and minimizes side reactions.
-
Addition: Carefully add NaBH
(6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 3:1) or LC-MS until the starting ketone is consumed.
-
Quench: Cool the mixture back to 0°C. Slowly add saturated NH
Cl solution (10 mL) or 1M HCl to destroy excess hydride. Note: Ensure pH is neutral to slightly acidic. -
Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , and filter. -
Purification: Concentrate in vacuo to yield the crude oil. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to obtain the pure alcohol.
Graphviz Diagram: Synthesis Workflow
Caption: Workflow for the reduction of the ketone precursor to the target alcohol, highlighting critical decision points and isolation steps.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals are expected:
-
1H NMR (CDCl
):-
~1.45 ppm (d, 3H, -CH
): The methyl group of the ethanol chain. - ~5.10 ppm (q, 1H, -CH-OH): The methine proton at the chiral center.
-
~6.50 ppm (t, 1H,
Hz): The characteristic triplet of the -OCHF proton. The large coupling constant confirms the presence of geminal fluorines. - ~7.10–7.50 ppm (m, 4H): Aromatic protons.
-
~1.45 ppm (d, 3H, -CH
-
19F NMR:
- ~-80 to -82 ppm (d): Doublet signal corresponding to the two fluorine atoms coupled to the proton.
-
Mass Spectrometry (ESI):
-
[M+Na]
peak at ~211 m/z.
-
Safety & Handling
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon or Nitrogen) to prevent oxidation back to the ketone over long periods.
-
Compatibility: Avoid strong oxidizing agents.
References
-
PubChem Database. (2025).[4] 1-[2-(Difluoromethoxy)phenyl]ethan-1-one (Compound Summary). National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCHF2 properties). Link
-
Erickson, J. A., et al. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2][5] BenchChem Technical Reviews. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet & Product Specification: 1-(2-(Difluoromethoxy)phenyl)ethanone.Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for NaBH4 reduction).
